![molecular formula C9H10N2O B2959106 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 1097839-70-7](/img/structure/B2959106.png)
5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine” is a chemical compound with the CAS Number: 1097839-70-7 . It has a molecular weight of 162.19 and its IUPAC name is this compound . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10N2O/c1-6-3-7-4-9(12-2)10-5-8(7)11-6/h3-5,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : The compound is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are important for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Asymmetric Alkylation and Acylation of Carboxamides : It serves as a chiral auxiliary in the asymmetric alkylation and acylation of carboxamide enolates, showing high chemical yield and stereoselectivity (Kawanami et al., 1984); (Ito et al., 1984).
Chiral Auxiliary for Optically Pure Amines or β-Amino Acids : Utilized in developing new methods for synthesizing optically pure amines or β-amino acids (Chiaroni et al., 1997).
Catalytic Methylation of Pyridines : It's involved in catalytic methylation of pyridines, crucial in drug discovery processes, using methanol and formaldehyde (Grozavu et al., 2020).
Molecular Structure Studies : The compound aids in exploring molecular structures and theoretical studies, including Density Functional Theory (DFT) methods (Gumus et al., 2018).
Photo-methylation and -methoxylation in Methanol : Involved in methylation and methoxylation processes via UV-irradiation in methanol (Sugiyama et al., 1981).
Synthesis of Synthetic Bacteriochlorins : It's utilized in synthesizing bacteriochlorins with spiro-piperidine motifs, impacting the spectral properties of these compounds (Reddy et al., 2013).
Quantum Studies, NLO, and Thermodynamic Properties : The compound is involved in quantum studies, non-linear optical properties, and thermodynamic analysis of related chemical structures (Halim & Ibrahim, 2022).
Synthesis of Palladium Complexes : It's used in the synthesis of palladium complexes, which act as catalysts in ethylene dimerization processes (Nyamato et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
It’s worth noting that pyrrolopyridine derivatives have been reported to show inhibitory effects against fms kinase , and are promising candidates for anticancer and antiarthritic drug development .
Mode of Action
It’s known that pyrrolopyridine derivatives can exhibit various biological activities, including antibacterial, antifungal, antiviral activities, and kinase inhibition .
Biochemical Pathways
It’s known that pyrrolopyridine derivatives can inhibit the fms kinase , which plays a crucial role in various cellular processes, including cell proliferation and differentiation.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability.
Action Environment
It’s known that the compound should be stored in a dry environment at room temperature , which suggests that moisture and temperature could potentially impact its stability.
Propriétés
IUPAC Name |
5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7-4-9(12-2)10-5-8(7)11-6/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSXFDNFIPXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC=C2N1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

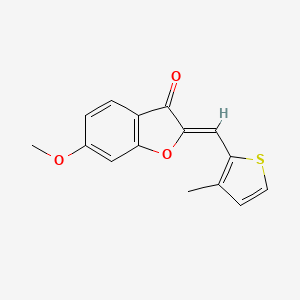
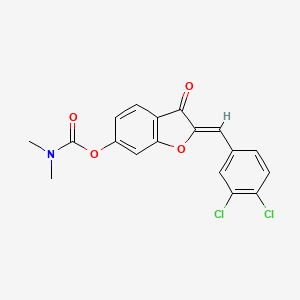
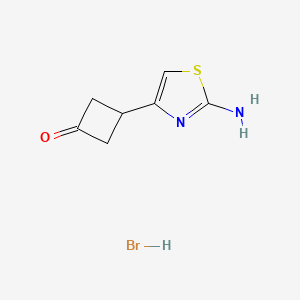

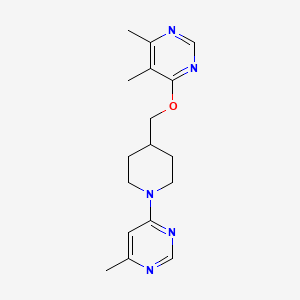

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)
![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)
![2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B2959039.png)
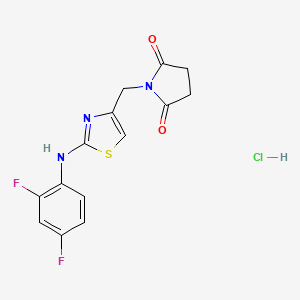
![N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2959043.png)
![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2959045.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide](/img/structure/B2959046.png)